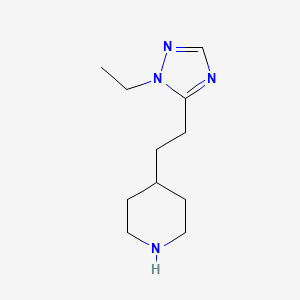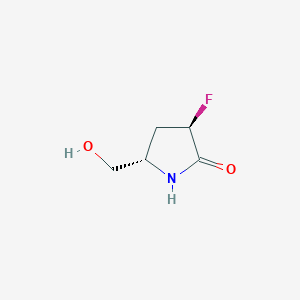
(1R,2R)-2-aminocyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Aminocyclopropane-1-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an amino group and a nitrile group, making it a valuable building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-aminocyclopropane-1-carbonitrile can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives, which undergo intramolecular cyclization to form the desired cyclopropane structure.
Cyclopropanation of Alkenes: Alkenes can be cyclopropanated using diazo compounds, ylides, or carbene intermediates to introduce the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes, such as the alkylation of glycine equivalents or the cyclopropanation of alkenes. These methods are optimized for high yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
(1R,2R)-2-Aminocyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-aminocyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
Comparison with Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A chiral diamine used in the synthesis of chiral ligands and catalysts.
(1R,2R)-1-Bromo-2-methylcyclohexane: A chiral brominated compound used in organic synthesis.
Uniqueness: (1R,2R)-2-Aminocyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with both an amino and a nitrile group. This structural feature provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclopropane-1-carbonitrile |
InChI |
InChI=1S/C4H6N2/c5-2-3-1-4(3)6/h3-4H,1,6H2/t3-,4+/m0/s1 |
InChI Key |
KIXULKZBISIENP-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C#N |
Canonical SMILES |
C1C(C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)








![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
